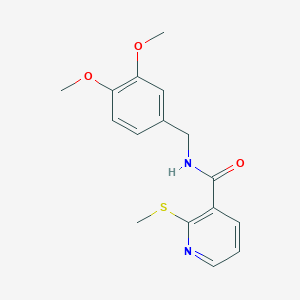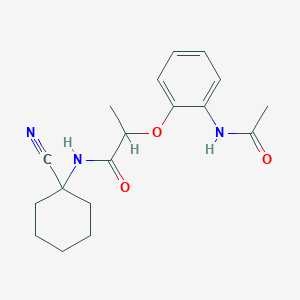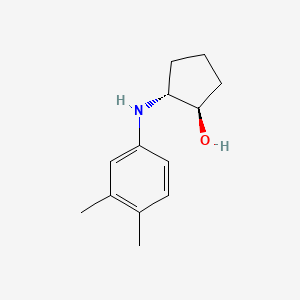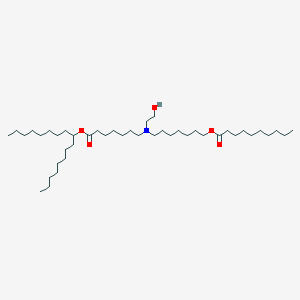![molecular formula C14H13N3O2 B13354337 2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile is a complex organic compound characterized by its unique spiro structure. This compound is part of a broader class of spiro compounds, which are known for their rigid and stable structures. The presence of both imidazolidine and naphthalene moieties in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile typically involves the reaction of naphthalene derivatives with imidazolidine precursors under controlled conditions. One common method involves the use of oxalyl chloride as a reagent to facilitate the formation of the spiro structure . The reaction is usually carried out in an anhydrous solvent such as toluene, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in the formation of various substituted imidazolidine-naphthalene compounds.
Scientific Research Applications
2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of advanced materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism by which 2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its rigid spiro structure allows for high specificity in binding, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl]-D-alaninate
- Five-membered 2,3-dioxo heterocycles
Uniqueness
What sets 2-(2,5-Dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalen]-1-yl)acetonitrile apart from similar compounds is its unique spiro structure, which provides enhanced stability and rigidity. This makes it particularly useful in applications requiring high structural integrity and specificity.
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetonitrile |
InChI |
InChI=1S/C14H13N3O2/c15-8-9-17-12(18)14(16-13(17)19)7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7,9H2,(H,16,19) |
InChI Key |
NYJBQUSLKXEWSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)C(=O)N(C(=O)N3)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-](/img/structure/B13354260.png)



![4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13354277.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B13354293.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopentylmethylene)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B13354295.png)


![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354332.png)

